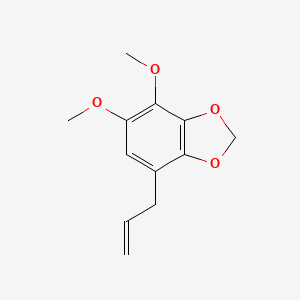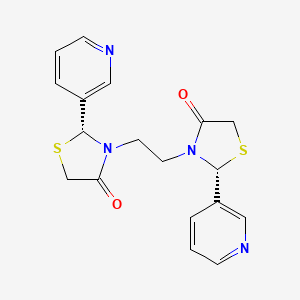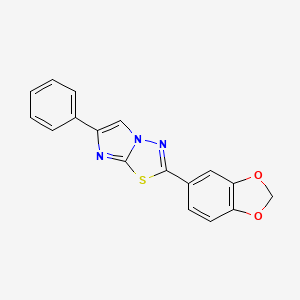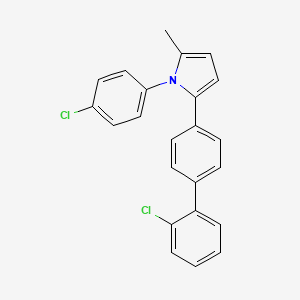
1,3-Benzodioxole, 4,5-dimethoxy-7-(2-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzodioxole, 4,5-dimethoxy-7-(2-propenyl)- is an organic compound with the molecular formula C12H14O4 and a molecular weight of 222.2372 g/mol . This compound is also known by other names such as Dill apiol and Dill apiole . It is a derivative of benzodioxole and contains methylenedioxy and dimethoxy functional groups, making it a heterocyclic compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Benzodioxole, 4,5-dimethoxy-7-(2-propenyl)- can be synthesized from catechol with disubstituted halomethanes . The methylenation of catechols involves the reaction of catechol with methylene chloride in the presence of a base such as potassium carbonate . The reaction typically occurs under reflux conditions and yields the desired benzodioxole derivative .
Industrial Production Methods
the general approach involves the methylenation of catechols, as described above, followed by purification steps such as distillation or recrystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxole, 4,5-dimethoxy-7-(2-propenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide, alkoxide).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
1,3-Benzodioxole, 4,5-dimethoxy-7-(2-propenyl)- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-Benzodioxole, 4,5-dimethoxy-7-(2-propenyl)- involves its interaction with various molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as cytochrome P450, which plays a role in drug metabolism . Additionally, it can modulate inflammatory pathways by suppressing the activation of nuclear factor-kappa B (NF-κB) and inducing the expression of heme oxygenase-1 (HO-1) .
Comparison with Similar Compounds
1,3-Benzodioxole, 4,5-dimethoxy-7-(2-propenyl)- can be compared with other similar compounds, such as:
1,3-Benzodioxole: A simpler derivative without the methoxy and propenyl groups.
Safrole: Contains a methylenedioxy group and is used in the synthesis of various chemicals.
Piperonal: Contains a methylenedioxy group and is used in the production of fragrances.
The uniqueness of 1,3-Benzodioxole, 4,5-dimethoxy-7-(2-propenyl)- lies in its specific functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
23724-27-8 |
|---|---|
Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
4,5-dimethoxy-7-prop-2-enyl-1,3-benzodioxole |
InChI |
InChI=1S/C12H14O4/c1-4-5-8-6-9(13-2)11(14-3)12-10(8)15-7-16-12/h4,6H,1,5,7H2,2-3H3 |
InChI Key |
SBWMDDUILBUFJS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C(=C1)CC=C)OCO2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R,3S,5R)-5-[5-(2-chloroethyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl 2-dimethoxyphosphorylacetate](/img/structure/B12734677.png)


![(Z)-but-2-enedioic acid;ethyl 4-[2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)oxy]ethyl]piperazine-1-carboxylate](/img/structure/B12734693.png)









